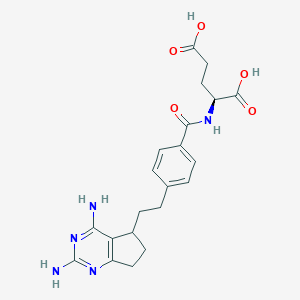

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid

Übersicht

Beschreibung

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid is a notable compound with a unique structure that has drawn significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesizing N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid typically involves several key steps. Initially, the preparation of the core structure involves constructing the cyclopenta(d)pyrimidin backbone. This is often achieved through condensation reactions using appropriate precursors under controlled conditions, followed by step-wise addition and protection/deprotection of functional groups.

Reaction Conditions:

Temperature: Typically, reactions are conducted at moderate to high temperatures, around 50-100°C.

Solvent: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.

Catalysts: Metal catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation steps.

Industrial Production Methods

For industrial-scale production, the methods are optimized for yield and cost-effectiveness. This often involves continuous flow chemistry, which allows for precise control over reaction conditions and scalability. The use of automated synthesisers and high-throughput screening also enhances the efficiency and reproducibility of the process.

Analyse Chemischer Reaktionen

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid undergoes various chemical reactions due to its diverse functional groups.

Types of Reactions

Oxidation: Can be oxidized using agents such as potassium permanganate (KMnO4), forming oxidized derivatives.

Reduction: Reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reacts with nucleophiles and electrophiles due to the presence of amino and benzoyl groups.

Common Reagents and Conditions

Reagents: Potassium permanganate (KMnO4), Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4), Nucleophiles like NH3.

Conditions: Reactions are typically performed in aqueous or organic solvents, at temperatures ranging from -10°C to 100°C.

Major Products

The major products depend on the reaction type. Oxidation products include various oxidized amino derivatives, while reduction yields reduced pyrimidin structures. Substitution reactions often produce functionalized benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

DDCPPB-Glu is structurally related to known antiprotozoal agents and has been investigated for its activity against various pathogens. A study indicated that analogues of 2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine, including DDCPPB-Glu, were effective inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. These enzymes are critical for folate metabolism in these organisms, making them valuable targets for drug development .

| Compound | IC50 (µM) against P. carinii DHFR | IC50 (µM) against T. gondii DHFR |

|---|---|---|

| DDCPPB-Glu | 1.3 | 0.14 |

| Trimethoprim | 12 | 2.7 |

The lower IC50 values of DDCPPB-Glu compared to trimethoprim indicate its potential as a more effective inhibitor against these pathogens.

Cancer Research

Recent investigations have shown that compounds similar to DDCPPB-Glu can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The unique structure of the cyclopentapyrimidine moiety allows for interactions with various biological targets, which can be exploited in designing anticancer drugs .

Neuropharmacology

DDCPPB-Glu's glutamic acid component suggests potential applications in neuropharmacology, particularly in modulating neurotransmitter systems. Glutamate receptors play a crucial role in synaptic transmission and plasticity, making this compound a candidate for research into neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study 1: Antiparasitic Efficacy

In a comparative study assessing the efficacy of various DHFR inhibitors, DDCPPB-Glu was found to exhibit superior potency against Toxoplasma gondii. The study highlighted the compound's ability to disrupt folate synthesis pathways critical for parasite survival, suggesting its potential for therapeutic development .

Case Study 2: Structure-Activity Relationship (SAR)

A series of derivatives based on the DDCPPB-Glu structure were synthesized to explore their SAR concerning DHFR inhibition. Modifications to the benzoyl and glutamic acid moieties were found to significantly impact the inhibitory activity, providing insights into optimizing drug design for enhanced efficacy and selectivity .

Wirkmechanismus

The mechanism of action of N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid largely depends on its interactions with biological targets. It is believed to interact with specific enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites on proteins, altering their conformation and activity.

Molecular Targets and Pathways:

Enzymes: Inhibits or activates enzymes by mimicking natural substrates or inhibitors.

Receptors: Binds to cell surface receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Methotrexate: Shares a similar dihydropyrimidin structure but lacks the benzoyl group.

Aminopterin: Another analog with therapeutic uses but structurally simpler.

By incorporating these structural elements, N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid exhibits enhanced versatility and potential for diverse applications, setting it apart from its analogs.

Biologische Aktivität

N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid (CAS Number: 149325-93-9), a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O5 |

| Molecular Weight | 427.454 g/mol |

| Density | 1.406 g/cm³ |

| LogP | 1.602 |

| PSA (Polar Surface Area) | 182.98 Ų |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps include the formation of the cyclopentapyrimidine core followed by the attachment of the glutamic acid moiety through amide coupling reactions.

This compound exhibits its biological activity primarily through the inhibition of folate-dependent enzymes involved in purine biosynthesis:

- Inhibition of Dihydrofolate Reductase (DHFR) : This compound acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. In vitro studies have demonstrated an IC50 value as low as 66 nM against human DHFR .

- Inhibition of Transformylases : It also inhibits glycinamide ribonucleotide transformylase (GAR-TFase) and aminoimidazole ribonucleotide transformylase (AICAR-TFase), which are essential for de novo purine biosynthesis .

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including P388 leukemia cells and CCRF-CEM human leukemia cells, with IC50 values ranging from 0.018 to 20 nM depending on the specific cell line and experimental conditions .

Case Studies

- In Vitro Studies : In a study evaluating the growth inhibition of CCRF-CEM cells, this compound demonstrated significant cytotoxicity with a GI50 value in the nanomolar range, indicating its potential as an effective antitumor agent .

- Animal Models : Moderate activity against P388 leukemia was observed in vivo, suggesting that this compound may also be effective in animal models of cancer .

- Polyglutamylation Studies : Research indicates that this compound is an effective substrate for mammalian folyl-polyglutamate synthetase, enhancing its retention and efficacy within cells through polyglutamylation .

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[2-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c22-18-17-12(7-8-14(17)25-21(23)26-18)4-1-11-2-5-13(6-3-11)19(29)24-15(20(30)31)9-10-16(27)28/h2-3,5-6,12,15H,1,4,7-10H2,(H,24,29)(H,27,28)(H,30,31)(H4,22,23,25,26)/t12?,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEABRSLDYUZCE-CVRLYYSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933617 | |

| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149325-93-9 | |

| Record name | N-(4-(2-(2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidin-5-yl)ethyl)benzoyl)glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149325939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(2,4-Diimino-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-5-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.